4-(6-Bromo-4-phenylquinazolin-2-yl)piperazinyl 2-methylphenyl ketone
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Description
Synthesis Analysis
The synthesis of this compound could involve the use of methods for the synthesis of piperazine derivatives, such as cyclization of 1,2-diamine derivatives with sulfonium salts . Another method could involve the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound could include cyclization of 1,2-diamine derivatives with sulfonium salts, and the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Scientific Research Applications
Synthesis and Use as Fluorescent Brightening Agents
Quinazoline derivatives, including those similar to 4-(6-Bromo-4-phenylquinazolin-2-yl)piperazinyl 2-methylphenyl ketone, have been studied for their potential use as fluorescent brightening agents. Rangnekar and Shenoy (1987) synthesized various 2-aryl-6-bromoquinolines and explored their potential as fluorescent brightening agents in different applications (Rangnekar & Shenoy, 1987).
Antiviral and Cytotoxic Activities
A study by Selvam et al. (2010) synthesized a series of quinazolinone derivatives, including compounds structurally related to this compound, to evaluate their antiviral activity against HIV, HSV, and vaccinia viruses. Notably, one of the compounds demonstrated significant antiviral activity (Selvam et al., 2010).
Pharmacological Activities
Research by Rajveer et al. (2010) focused on the synthesis of substituted 6-bromoquinazolinones, which are known for various pharmacological properties such as anti-inflammatory, analgesic, and anti-bacterial activities. This study provides insight into the broader pharmacological potential of quinazolinone derivatives (Rajveer et al., 2010).
Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation
A 2002 study by Matsuno et al. explored 4-substituted quinazoline derivatives as potent and selective inhibitors of platelet-derived growth factor (PDGF) receptor phosphorylation, indicating potential therapeutic applications in atherosclerosis and cellular proliferative disorders (Matsuno et al., 2002).
Synthesis and Characterization of Novel Quinazoline Derivatives
Asundaria, Patel, and Mehta (2011) synthesized novel quinazoline-substituted 1,3,4-thiadiazolium-5-thiolates, demonstrating the versatility of quinazoline derivatives in chemical synthesis (Asundaria et al., 2011).
Properties
IUPAC Name |
[4-(6-bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-(2-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23BrN4O/c1-18-7-5-6-10-21(18)25(32)30-13-15-31(16-14-30)26-28-23-12-11-20(27)17-22(23)24(29-26)19-8-3-2-4-9-19/h2-12,17H,13-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVVXOMTLCMRRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BrN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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